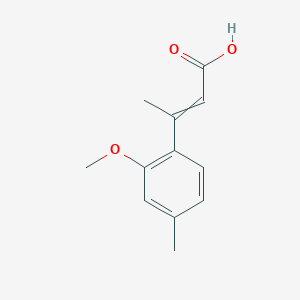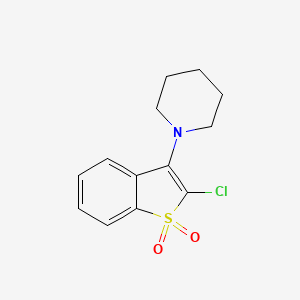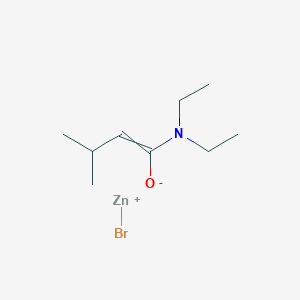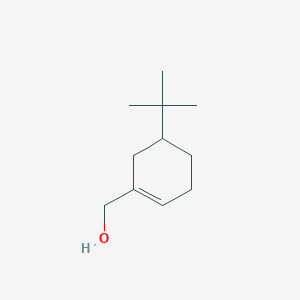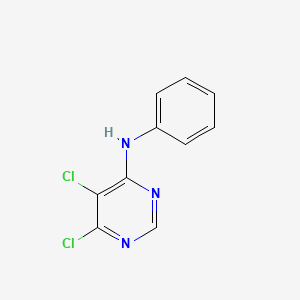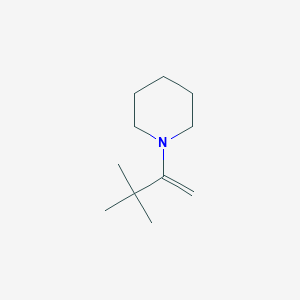
1-(3,3-Dimethylbut-1-en-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbut-1-en-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a 3,3-dimethylbut-1-en-2-yl group
Preparation Methods
The synthesis of 1-(3,3-Dimethylbut-1-en-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,3-dimethylbut-1-en-2-yl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and selectivity.
Chemical Reactions Analysis
1-(3,3-Dimethylbut-1-en-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(3,3-Dimethylbut-1-en-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-en-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,3-Dimethylbut-1-en-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
1,3-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.
3-(But-2-en-1-yl)piperidine: A similar compound with a different alkyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
62141-55-3 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-en-2-yl)piperidine |
InChI |
InChI=1S/C11H21N/c1-10(11(2,3)4)12-8-6-5-7-9-12/h1,5-9H2,2-4H3 |
InChI Key |
JBNGBGUZQWDQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14546556.png)
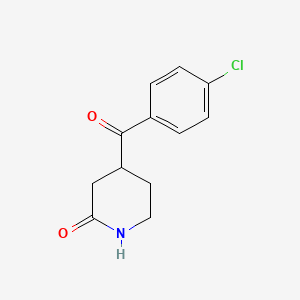
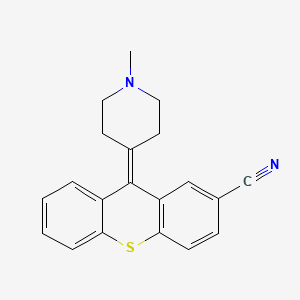
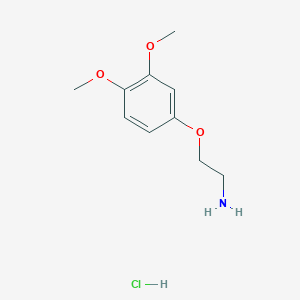
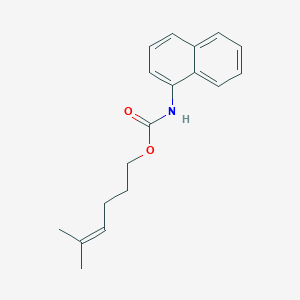
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14546592.png)
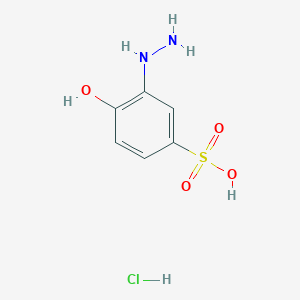
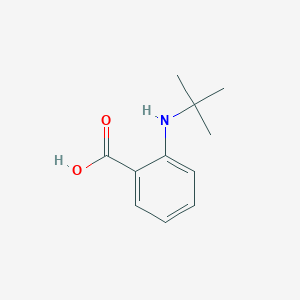
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
